2-phenyl-N-(tetrahydrofuran-2-ylmethyl)ethanamine
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Overview
Description
(oxolan-2-ylmethyl)(2-phenylethyl)amine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.29606 g/mol . This compound features an oxolane ring (a five-membered ring containing one oxygen atom) attached to a phenylethylamine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (oxolan-2-ylmethyl)(2-phenylethyl)amine typically involves the reaction of oxolane derivatives with phenylethylamine under controlled conditions. One common method includes the use of oxolane-2-carboxaldehyde and phenylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of (oxolan-2-ylmethyl)(2-phenylethyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(oxolan-2-ylmethyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to the formation of substituted oxolane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of (oxolan-2-ylmethyl)(2-phenylethyl)amine.
Reduction: Reduced amine derivatives.
Substitution: Substituted oxolane derivatives.
Scientific Research Applications
(oxolan-2-ylmethyl)(2-phenylethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (oxolan-2-ylmethyl)(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The phenylethylamine moiety can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, influencing neurological functions. Additionally, the oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
(oxolan-2-ylmethyl)(1-phenylpentyl)amine: Contains a similar oxolane ring but with a different alkyl chain length.
2-Phenylethylamine: Lacks the oxolane ring but shares the phenylethylamine moiety.
Uniqueness
(oxolan-2-ylmethyl)(2-phenylethyl)amine is unique due to the presence of both the oxolane ring and the phenylethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenylethanamine |
InChI |
InChI=1S/C13H19NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-3,5-6,13-14H,4,7-11H2 |
InChI Key |
LUZQCJHLCYLRII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
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